(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is a non-proteinogenic amino acid with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.28 g/mol. It features a naphthalene ring, which contributes to its unique properties, including its hydrophobic character and potential interactions with biological systems. The compound is characterized by its chiral center, which is significant for its biological activity and interactions with enzymes and receptors in living organisms .
These reactions can be utilized in synthetic organic chemistry to create more complex molecules or to modify the compound for specific applications.
The biological activity of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is primarily attributed to its structural similarity to natural amino acids. It may exhibit:
These activities make it a candidate for further research in pharmacology and biochemistry.
Several methods exist for synthesizing (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid:
(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid has several applications:
Studies on the interactions of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid with various biomolecules are crucial for understanding its biological role:
Several compounds share structural similarities with (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid, highlighting its uniqueness:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid | 55516-54-6 | Similar naphthalene structure but different position |
| (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid | 122745-11-3 | Enantiomer with different stereochemistry |
| (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)propionic acid | 32939 | Boc-protected derivative used in peptide synthesis |
| (R,S)-Fmoc-3-amino-2-(naphthalen-2-ylmethyl)propionic acid | 454424-73-8 | Fmoc-protected form used for solid-phase synthesis |
The uniqueness of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid lies in its specific stereochemistry and the presence of the naphthalene moiety, which influences its biological interactions and potential applications compared to these similar compounds .